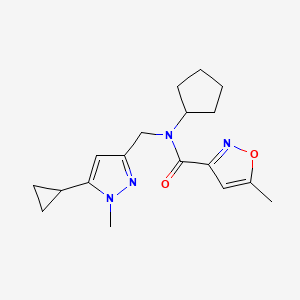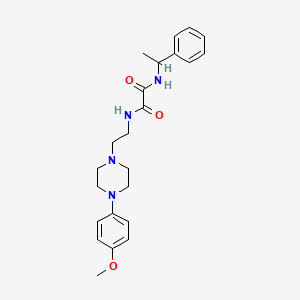
1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects depending on the application. In the field of medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the field of agriculture, this compound has been shown to inhibit the growth of weed species by disrupting their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and can be purified using standard techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research involving 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of new derivatives with improved biological activity and selectivity. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Furthermore, this compound can also be studied for its potential use in other fields such as materials science and environmental science.
Conclusion:
This compound is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new compounds with improved properties and potential use in various fields.
Synthesemethoden
There are several methods for synthesizing 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. One of the most commonly used methods involves the reaction of 3,4-difluoroaniline with paraformaldehyde, followed by the reaction of the resulting intermediate with sodium azide and copper (I) chloride. This method yields the desired compound in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal agent. In the field of agriculture, this compound has been shown to exhibit herbicidal activity against various weed species. In addition, this compound has also been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3/c1-19-5-9-10(11(17)18)14-15-16(9)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOCWCFTLLTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)


![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)




![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
